molecular formula C19H18N4O4 B10951969 N-(2-ethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(2-ethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10951969
M. Wt: 366.4 g/mol
InChI Key: OAUZPHDAWYCOSK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with an ethoxyphenyl group and a nitro-substituted pyrazole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: This can be achieved by reacting 2-ethoxyaniline with benzoyl chloride under basic conditions to form N-(2-ethoxyphenyl)benzamide.

    Introduction of the Pyrazole Moiety: The nitro-substituted pyrazole can be synthesized separately by nitration of pyrazole followed by alkylation with a suitable alkyl halide.

    Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the benzamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzamide core can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of N-(2-ethoxyphenyl)-2-[(4-amino-1H-pyrazol-1-yl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of corresponding carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzamide core may bind to specific protein targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both the ethoxyphenyl and nitro-substituted pyrazole moieties. This combination may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H18N4O4/c1-2-27-18-10-6-5-9-17(18)21-19(24)16-8-4-3-7-14(16)12-22-13-15(11-20-22)23(25)26/h3-11,13H,2,12H2,1H3,(H,21,24)

InChI Key

OAUZPHDAWYCOSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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